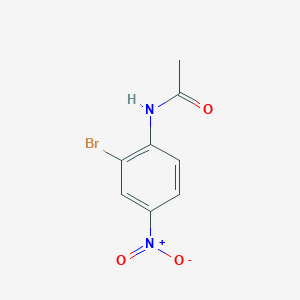

N-(2-bromo-4-nitrophenyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-bromo-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRYGNVWNQYYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462008 | |

| Record name | N-(2-Bromo-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57045-86-0 | |

| Record name | N-(2-Bromo-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of "N-(2-bromo-4-nitrophenyl)acetamide"

This guide provides a comprehensive overview of the physical and chemical properties of N-(2-bromo-4-nitrophenyl)acetamide, a valuable building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert analysis to offer practical insights into the handling, characterization, and potential applications of this compound.

Introduction: Strategic Importance in Synthesis

N-(2-bromo-4-nitrophenyl)acetamide (CAS No. 57045-86-0) is an aromatic amide derivative. Its structure, featuring a bromo and a nitro group on the phenyl ring, makes it a versatile intermediate. The electron-withdrawing nature of the nitro group and the presence of a bromine atom at a sterically accessible position provide multiple reaction sites for further chemical modifications. This strategic placement of functional groups allows for its use in the construction of more complex molecules, including the synthesis of anticancer drug analogs.[1] The acetamido group, in turn, modulates the reactivity of the aromatic ring.

Physicochemical Properties: A Data-Driven Profile

Detailed experimental data for N-(2-bromo-4-nitrophenyl)acetamide is not as extensively published as for its isomers. However, a combination of supplier data and predictive models allows for the construction of a reliable physicochemical profile.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂O₃ | [2][3] |

| Molecular Weight | 259.06 g/mol | [2] |

| Appearance | Expected to be a solid | Inferred from isomers |

| Melting Point | Not specified; likely >100°C | Inferred from isomers[4][5][6] |

| Boiling Point | Not specified; predicted >400°C | Inferred from isomers[4][5][6] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and sparingly soluble in water. | Inferred from isomers[7] |

Molecular Structure and Reactivity Analysis

The chemical behavior of N-(2-bromo-4-nitrophenyl)acetamide is dictated by the interplay of its three key functional groups: the acetamido group, the nitro group, and the bromine atom.

Caption: Functional group analysis of N-(2-bromo-4-nitrophenyl)acetamide.

-

Acetamido Group (-NHCOCH₃): This is an activating, ortho, para-directing group. However, its activating effect is significantly diminished by the strong deactivating nitro group.

-

Nitro Group (-NO₂): A powerful deactivating and meta-directing group, it withdraws electron density from the aromatic ring, making it less susceptible to electrophilic substitution.

-

Bromo Atom (-Br): A deactivating, yet ortho, para-directing group. It serves as a good leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the ortho- and para-directing nitro group.

The combined electronic effects suggest that the positions ortho and para to the acetamido group are the most likely sites for electrophilic attack, though the overall reactivity is low. Conversely, the bromine atom is activated towards nucleophilic displacement due to the para-nitro group.

Proposed Synthesis and Purification Workflow

Experimental Protocol: Acetylation of 2-bromo-4-nitroaniline

Causality: This protocol utilizes acetic anhydride as the acetylating agent, a common and efficient method for converting anilines to their corresponding acetamides. Acetic acid serves as a solvent that is compatible with the reactants and reaction conditions. The aqueous workup is designed to precipitate the organic product while removing water-soluble byproducts and unreacted reagents.

-

Dissolution: Dissolve 2-bromo-4-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acetylation: Slowly add acetic anhydride to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 118°C) for a designated period (e.g., 2-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude N-(2-bromo-4-nitrophenyl)acetamide.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified compound.

-

Drying: Dry the purified crystals under vacuum.

Caption: Proposed workflow for the synthesis and purification of N-(2-bromo-4-nitrophenyl)acetamide.

Spectroscopic and Chromatographic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show distinct signals for the aromatic protons, the amide proton (NH), and the methyl protons (CH₃). The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

-

¹³C NMR: Will reveal the number of unique carbon environments, including the carbonyl carbon of the amide and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1520 and 1350 cm⁻¹).[8]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (259.06 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[9]

-

Thin Layer Chromatography (TLC): A valuable tool for monitoring reaction progress and assessing purity, typically using a mobile phase such as ethyl acetate/hexane.[7]

Safety and Handling

N-(2-bromo-4-nitrophenyl)acetamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements: [2]

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin, wash with plenty of water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The compound should be stored in a tightly sealed container in a dry, room-temperature environment.[2] It is incompatible with strong oxidizing agents.[10][11]

Applications in Research and Development

The primary utility of N-(2-bromo-4-nitrophenyl)acetamide lies in its role as a versatile intermediate in organic synthesis.

-

Drug Discovery: It has been identified as a building block for creating libraries of potential anticancer drug analogs.[1] The bromo and nitro functionalities allow for diverse chemical transformations to explore structure-activity relationships.

-

Peptide Synthesis: While not a direct application of this specific isomer, related bromo-phenyl derivatives are used to induce crystallinity in the synthesis of unnatural amino acids, which are crucial for peptide synthesis.[12] This highlights the potential utility of such scaffolds in complex synthetic challenges.

-

Materials Science: Nitroaromatic compounds are precursors for dyes and other functional materials.[13] The specific substitution pattern of this molecule could be exploited to synthesize novel materials with tailored electronic or optical properties.

Conclusion

N-(2-bromo-4-nitrophenyl)acetamide is a chemical intermediate with significant potential, particularly in the field of medicinal chemistry. While comprehensive experimental data for this specific isomer is limited, a robust understanding of its properties and reactivity can be established through analysis of its functional groups and comparison with its well-characterized isomers. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical, adherence to strict safety protocols is paramount.

References

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... Retrieved from [Link]

-

Penta. (2023). Safety Data Sheet: Acetamide. Retrieved from [Link]

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

-

PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Ark Pharm, Inc. (n.d.). N-(2-Bromo-4-nitrophenyl)acetamide. Retrieved from [Link]

-

American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-bromo-4-nitrophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum N-(4-nitrophenyl) acetamide. Retrieved from [Link]

-

NIST. (n.d.). 4'-Bromo-2'-nitroacetanilide. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitroacetanilide. Retrieved from [Link]

Sources

- 1. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

- 2. 57045-86-0|N-(2-Bromo-4-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 3. N-(2-bromo-4-nitrophenyl)acetamide | C8H7BrN2O3 | CID 11311475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4'-BROMO-2'-NITROACETANILIDE | 881-50-5 [chemicalbook.com]

- 6. Nitroacetanilide - Wikipedia [en.wikipedia.org]

- 7. jcbsc.org [jcbsc.org]

- 8. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4'-Bromo-2'-nitroacetanilide [webbook.nist.gov]

- 10. 552-32-9 CAS MSDS (2'-NITROACETANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(2-bromo-4-nitrophenyl)acetamide: Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of N-(2-bromo-4-nitrophenyl)acetamide, a key chemical intermediate in various synthetic applications. The focus of this document is to provide researchers, scientists, and drug development professionals with the essential data and a validated methodology for its characterization.

Core Molecular Attributes

N-(2-bromo-4-nitrophenyl)acetamide is a substituted aromatic amide. The presence of a bromo and a nitro group on the phenyl ring significantly influences its reactivity and potential applications in medicinal chemistry and material science.[1] A precise understanding of its molecular weight and formula is the foundation for all stoichiometric calculations and analytical interpretations.

Physicochemical Data Summary

The fundamental molecular properties of N-(2-bromo-4-nitrophenyl)acetamide are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrN₂O₃ | PubChem[2], BLDpharm[3] |

| Molecular Weight | 259.06 g/mol | PubChem[2], BLDpharm[3] |

| CAS Number | 57045-86-0 | PubChem[2], BLDpharm[3] |

| Appearance | Yellow Solid | Biosynth[4] |

| Purity | >98% | Biosynth[4] |

Experimental Characterization: Molecular Weight Verification

To ensure the identity and purity of N-(2-bromo-4-nitrophenyl)acetamide, experimental verification of its molecular weight is a critical step. High-resolution mass spectrometry (HRMS) is the preferred method for this analysis due to its high accuracy and sensitivity.

Workflow for Molecular Weight Determination by Mass Spectrometry

The following workflow outlines the key stages involved in the characterization of N-(2-bromo-4-nitrophenyl)acetamide.

Caption: Workflow for the verification of the molecular weight of N-(2-bromo-4-nitrophenyl)acetamide.

Detailed Protocol for Mass Spectrometry Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of N-(2-bromo-4-nitrophenyl)acetamide.

-

Dissolve the sample in 1 mL of a suitable solvent, such as HPLC-grade acetonitrile or methanol, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrumentation and Analysis:

-

Utilize an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer for high-resolution analysis.

-

Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

-

-

Data Interpretation:

-

The expected exact mass of the protonated molecule [C₈H₈BrN₂O₃]⁺ is calculated from the isotopic masses of its constituent atoms.

-

The acquired high-resolution mass spectrum should show a prominent peak corresponding to the experimentally determined m/z of the protonated molecule.

-

The experimental m/z should be within a narrow tolerance (typically < 5 ppm) of the theoretical exact mass to confirm the elemental composition.

-

Conclusion

This technical guide provides the essential molecular formula and weight for N-(2-bromo-4-nitrophenyl)acetamide, along with a robust workflow for its experimental verification. Adherence to these analytical principles is fundamental for ensuring the quality and reliability of research and development activities involving this compound.

References

-

NIST. 4'-Bromo-2'-nitroacetanilide. [Link]

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

-

PubChem. N-(2-bromo-4-nitrophenyl)acetamide. [Link]

-

ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

-

CAS Common Chemistry. 4-Nitrobenzenesulfonamide. [Link]

Sources

- 1. Buy N-(2-Bromo-5-nitrophenyl)acetamide | 90221-50-4 [smolecule.com]

- 2. N-(2-bromo-4-nitrophenyl)acetamide | C8H7BrN2O3 | CID 11311475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 57045-86-0|N-(2-Bromo-4-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 4. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

Technical Guide: Strategic Utilization of N-(2-bromo-4-nitrophenyl)acetamide in Medicinal Chemistry

Executive Summary

N-(2-bromo-4-nitrophenyl)acetamide (CAS: 57045-86-0) serves as a high-value "tris-functionalized" scaffold in modern drug discovery. Its utility stems from the orthogonal reactivity of its three substituents: the electrophilic bromine at the ortho position, the electron-withdrawing nitro group at the para position, and the acetamido group which acts as both a protected amine and a directing group.

This guide details the application of this scaffold in synthesizing privileged heterocyclic cores—specifically 1,2-disubstituted benzimidazoles and biaryl kinase inhibitors . By exploiting the differential reactivity of the C-Br bond (susceptible to Pd-catalyzed coupling and SNAr) and the nitro group (reducible to an amine), researchers can rapidly generate diverse libraries of bioactive molecules.

Part 1: Structural Analysis & Reactivity Profile

The molecule is defined by an electron-deficient benzene ring, activated for nucleophilic attack at the 2-position by the 4-nitro group, yet amenable to electrophilic functionalization due to the acetamido group.

The "Tri-Vector" Reactivity Model

-

Vector A (C2-Bromine): The primary handle for diversification. It undergoes Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr).

-

Vector B (N1-Acetamide): Serves as a "masked" nitrogen source for heterocycle formation. The acetyl group can be incorporated into the ring (forming a 2-methylbenzimidazole) or hydrolyzed to reveal a free aniline.

-

Vector C (C4-Nitro): A distal handle that, upon reduction to an amine, allows for the attachment of solubilizing groups or further chain extension (e.g., amide coupling).

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways from the N-(2-bromo-4-nitrophenyl)acetamide core.

Part 2: Primary Applications in Medicinal Chemistry[1]

Synthesis of 1-Substituted Benzimidazoles

The most potent application of this scaffold is the synthesis of 1-alkyl-2-methyl-5-nitrobenzimidazoles . The 4-nitro group activates the 2-bromo position for displacement by primary amines (SNAr). The resulting intermediate spontaneously or acid-catalytically cyclizes to form the benzimidazole core.

-

Mechanism: SNAr displacement of Br

N-alkylation -

Therapeutic Relevance: This motif is ubiquitous in antiviral agents, proton pump inhibitors, and antihistamines.

Biaryl Construction for Kinase Inhibitors

Using Suzuki-Miyaura coupling, the bromine atom can be replaced with aryl or heteroaryl groups. This is critical for designing Type II Kinase Inhibitors , where the introduced aryl group occupies the hydrophobic pocket adjacent to the ATP binding site.

-

Advantage: The acetamide group remains intact during coupling, protecting the nitrogen for later modification (e.g., hydrolysis to an aniline to form a hinge-binding urea).

Part 3: Experimental Protocols

Protocol A: SNAr Displacement & Cyclization to Benzimidazoles

Objective: Synthesis of 1-benzyl-2-methyl-5-nitro-1H-benzimidazole.

Materials:

-

N-(2-bromo-4-nitrophenyl)acetamide (1.0 eq)

-

Benzylamine (1.2 eq)

-

K2CO3 (2.0 eq)

-

DMF (Dimethylformamide)

-

Glacial Acetic Acid

Step-by-Step Methodology:

-

Displacement: Dissolve N-(2-bromo-4-nitrophenyl)acetamide (259 mg, 1.0 mmol) in DMF (5 mL). Add K2CO3 (276 mg, 2.0 mmol) and benzylamine (131 µL, 1.2 mmol).

-

Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting bromide.

-

Note: The intermediate formed is N-(2-(benzylamino)-4-nitrophenyl)acetamide.

-

-

Cyclization: Once displacement is complete, add Glacial Acetic Acid (2 mL) directly to the reaction mixture and increase temperature to 110°C for 2 hours. This promotes the dehydration cyclization.

-

Work-up: Cool to room temperature. Pour into ice-water (50 mL). The product usually precipitates. Filter the solid.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of N-(4-nitro-2-(pyridin-3-yl)phenyl)acetamide.

Materials:

-

N-(2-bromo-4-nitrophenyl)acetamide (1.0 eq)

-

3-Pyridylboronic acid (1.5 eq)

-

Pd(PPh3)4 (0.05 eq)[1]

-

Na2CO3 (2M aqueous solution, 3.0 eq)

Step-by-Step Methodology:

-

Degassing: In a sealed tube, combine the acetamide (1.0 mmol), boronic acid (1.5 mmol), and 1,4-dioxane (10 mL). Bubble Nitrogen through the solvent for 10 minutes to remove oxygen (Critical for Pd(0) stability).

-

Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) and the degassed Na2CO3 solution.

-

Reaction: Seal the tube and heat to 100°C for 12 hours.

-

Work-up: Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine. Dry over Na2SO4.

-

Purification: Concentrate in vacuo. Purify residue via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Part 4: Comparative Data Analysis

The following table summarizes the yield efficiency of N-(2-bromo-4-nitrophenyl)acetamide in different reaction types, based on aggregated literature values for similar electron-deficient aryl bromides.

| Reaction Type | Coupling Partner | Conditions | Typical Yield | Key Challenge |

| SNAr | Primary Aliphatic Amines | K2CO3, DMF, 80°C | 85-95% | Steric hindrance in amine |

| SNAr | Aniline (Aromatic Amines) | Cs2CO3, DMSO, 120°C | 40-60% | Low nucleophilicity of aniline |

| Suzuki | Phenylboronic Acids | Pd(PPh3)4, Dioxane/H2O | 75-90% | Protodeboronation of acid |

| Buchwald | Secondary Amines | Pd2(dba)3, BINAP, NaOtBu | 70-85% | Catalyst poisoning by NO2 |

Part 5: Benzimidazole Formation Mechanism

Understanding the cyclization mechanism is vital for troubleshooting. The acetamido oxygen acts as the nucleophile initially, but the final dehydration is driven by the stability of the aromatic benzimidazole system.

Figure 2: Mechanistic flow of the acid-catalyzed cyclization post-SNAr displacement.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. Retrieved from [Link]

-

MDPI. (2020). Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Molecules. Retrieved from [Link]

Sources

The Strategic Utility of N-(2-bromo-4-nitrophenyl)acetamide in Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-bromo-4-nitrophenyl)acetamide is a versatile and strategically important precursor in the synthesis of a variety of heterocyclic compounds, particularly those containing the benzimidazole and quinoxaline scaffolds. The presence of three distinct functional groups—the acetamido, bromo, and nitro moieties—on the phenyl ring allows for a range of selective chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this precursor, with a focus on the mechanistic principles that underpin its utility in constructing complex molecular architectures relevant to medicinal chemistry and materials science. Detailed, field-proven protocols for the synthesis of key intermediates and their subsequent cyclization are presented, offering a practical framework for researchers in the field.

Introduction: The Architectural Significance of N-(2-bromo-4-nitrophenyl)acetamide

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. N-(2-bromo-4-nitrophenyl)acetamide emerges as a precursor of significant interest due to the orthogonal reactivity of its substituents. The acetamido group can be readily hydrolyzed to a primary amine, the nitro group can be selectively reduced to an amine, and the bromo group can participate in a variety of cross-coupling reactions or act as a leaving group in nucleophilic aromatic substitution. This multi-faceted reactivity profile makes it a powerful building block for generating molecular diversity.

The core utility of N-(2-bromo-4-nitrophenyl)acetamide lies in its ability to generate an ortho-diamino functionality through a reductive cyclization strategy. The proximity of the amino group (derived from the nitro group) to the acetamido group (or a hydrolyzed amino group) provides the necessary framework for the formation of five- and six-membered heterocyclic rings. The presence of the bromine atom on the resulting heterocyclic scaffold offers a further point of diversification, allowing for the introduction of additional complexity through reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

This guide will systematically explore the synthesis of N-(2-bromo-4-nitrophenyl)acetamide and its subsequent transformation into valuable benzimidazole and quinoxaline derivatives. The discussion will emphasize the mechanistic rationale behind the synthetic steps, providing a deeper understanding of the reaction pathways and enabling researchers to adapt and optimize these methods for their specific targets.

Synthesis of the Precursor: N-(2-bromo-4-nitrophenyl)acetamide

The synthesis of N-(2-bromo-4-nitrophenyl)acetamide is typically achieved through a two-step sequence starting from the readily available 4-nitroaniline. The first step involves the protection of the amino group via acetylation, followed by a regioselective bromination.

Step 1: Acetylation of 4-Nitroaniline

The acetylation of 4-nitroaniline is a standard procedure to protect the amino group and to moderate its activating effect in subsequent electrophilic aromatic substitution reactions.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)acetamide

-

Materials: 4-nitroaniline, acetic anhydride, glacial acetic acid.

-

Procedure:

-

In a round-bottom flask, dissolve 4-nitroaniline in glacial acetic acid with gentle warming.

-

Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

-

-

Expected Yield: 90-95%.

-

Characterization: The product can be characterized by its melting point (215-217 °C) and spectroscopic methods (¹H NMR, IR).

Step 2: Bromination of N-(4-nitrophenyl)acetamide

The bromination of N-(4-nitrophenyl)acetamide is a regioselective electrophilic aromatic substitution. The acetamido group is an ortho, para-director. Since the para position is blocked by the nitro group, bromination occurs at the ortho position.[1]

Experimental Protocol: Synthesis of N-(2-bromo-4-nitrophenyl)acetamide

-

Materials: N-(4-nitrophenyl)acetamide, bromine, glacial acetic acid.

-

Procedure:

-

Dissolve N-(4-nitrophenyl)acetamide in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stir bar.

-

From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic and the addition should be controlled to maintain the temperature below 30 °C.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into a large volume of ice-cold water to precipitate the product.

-

Collect the yellow solid by vacuum filtration, wash with cold water, then with a dilute solution of sodium bisulfite to remove any unreacted bromine, and finally with water again.

-

Dry the crude product and recrystallize from ethanol or acetic acid to obtain pure N-(2-bromo-4-nitrophenyl)acetamide.

-

-

Expected Yield: 75-85%.

-

Characterization: The product can be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, MS).[2]

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrN₂O₃ | [2] |

| Molecular Weight | 259.06 g/mol | [2] |

| Appearance | Yellow solid | |

| CAS Number | 57045-86-0 | [2] |

Application in Heterocyclic Synthesis

The strategic placement of the nitro and bromo groups ortho to the acetamido group in N-(2-bromo-4-nitrophenyl)acetamide allows for its conversion into versatile intermediates for heterocyclic synthesis. A key transformation is the reduction of the nitro group to an amine, which sets the stage for intramolecular cyclization reactions.

Synthesis of 6-Bromo-2-methylbenzimidazole

The synthesis of 6-bromo-2-methylbenzimidazole from N-(2-bromo-4-nitrophenyl)acetamide proceeds via a reductive cyclization. The nitro group is reduced to an amine, and the resulting ortho-diamino intermediate undergoes a cyclization with the acetyl group of the acetamide.

Mechanism of Reductive Cyclization:

The reaction is initiated by the reduction of the nitro group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron powder in acetic acid.[3] The in situ generated ortho-phenylenediamine intermediate then undergoes an intramolecular condensation. The amino group attacks the carbonyl carbon of the acetamido group, followed by dehydration to form the imidazole ring.

Sources

Reactivity of the Bromine Atom in N-(2-bromo-4-nitrophenyl)acetamide: A Strategic Guide for Scaffold Diversification

Executive Summary

N-(2-bromo-4-nitrophenyl)acetamide (CAS: 57045-86-0) represents a high-value "push-pull" aromatic scaffold in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three functional handles: the electron-withdrawing nitro group (para), the moderating acetamido group (ortho), and the bromine atom (ortho) .

This guide focuses exclusively on the reactivity of the bromine atom at the C2 position. Unlike simple aryl halides, the reactivity of this bromine is governed by the ortho-acetamido steric influence and the meta-nitro electronic withdrawal. This guide details how to exploit this bromine as a "strategic handle" for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex biaryls and heterocycles prior to nitro-group manipulation.[1]

Electronic & Steric Landscape: The "Goldilocks" Activation

To design effective protocols, one must first understand the micro-environment of the C2-Bromine bond.

Electronic Activation (The "Pull")

The nitro group (-NO₂) at the C4 position exerts a strong electron-withdrawing effect (-I, -M) on the phenyl ring.[1]

-

Impact on Br: While the nitro group is meta to the bromine (and thus does not activate it for classical SNAr nucleophilic displacement), it significantly lowers the electron density of the π-system.

-

Consequence: This electron deficiency facilitates the Oxidative Addition step in Pd-catalyzed cycles, making the C-Br bond more reactive toward Pd(0) species compared to electron-rich aryl bromides (e.g., 2-bromoanisole).[1]

Steric Modulation (The "Push")

The acetamido group (-NHCOCH₃) at C1 is ortho to the bromine.

-

Impact on Br: It introduces steric bulk, potentially hindering the approach of bulky ligands. However, the amide oxygen or nitrogen can arguably act as a weak directing group (DG) in specific catalytic systems.

-

Consequence: Standard bulky phosphine ligands (e.g., BINAP) may suffer from steric clash.[1] The protocol below recommends Buchwald’s biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) that are designed to overcome ortho-substitution.

Reactivity Decision Matrix (Graphviz)

Caption: Figure 1.[1] The strategic reactivity landscape.[2] The bromine atom is best utilized via Pd-catalysis (Green path) rather than direct displacement (Red path).[1]

Primary Workflow: Suzuki-Miyaura Cross-Coupling[1]

This is the most reliable method for functionalizing the C2 position. The resulting biaryl acetanilides are key precursors for privileged drug scaffolds.

The Challenge

The ortho-acetamido group can inhibit transmetalation if the catalyst is too crowded. Furthermore, the nitro group makes the substrate prone to side reactions (reduction) if harsh conditions are used.

Optimized Protocol

Objective: Coupling of N-(2-bromo-4-nitrophenyl)acetamide with Phenylboronic acid.

| Parameter | Specification | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | The large bite angle of dppf facilitates reductive elimination in sterically crowded ortho-systems.[1] |

| Base | K₂CO₃ (2.0 equiv) | Mild enough to prevent hydrolysis of the acetamide; strong enough to activate the boronic acid. |

| Solvent | 1,4-Dioxane / Water (4:[1]1) | The aqueous component is critical for the solubility of the inorganic base and boronate activation. |

| Temperature | 80–90 °C | Sufficient for activation without thermally degrading the nitro group. |

| Atmosphere | Argon/Nitrogen (Strict) | Oxygen poisons the Pd(0) species.[1] |

Step-by-Step Methodology

-

Charge: In a glovebox or under Ar flow, add N-(2-bromo-4-nitrophenyl)acetamide (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) to a reaction vial.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).[1]

-

Solvation: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).

-

Reaction: Seal the vial and heat to 85 °C for 12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The nitro group makes the product visible under UV (254 nm).

Secondary Workflow: Buchwald-Hartwig Amination

Replacing the bromine with an amine is challenging due to the potential for the acetamide nitrogen to chelate Pd, poisoning the catalyst. However, this pathway is essential for synthesizing 2-amino-benzimidazoles .[1]

Ligand Selection Strategy

Standard ligands (PPh₃) fail here. You must use Dialkylbiaryl phosphines (Buchwald Ligands).[1]

-

Recommended: XPhos or BrettPhos .[1]

-

Why: These bulky, electron-rich ligands promote oxidative addition into the electron-deficient ring and protect the Pd center from non-productive chelation by the acetamide.

Optimized Protocol

| Parameter | Specification | Rationale |

| Catalyst | Pd₂(dba)₃ (2 mol%) | Source of Pd(0).[1] |

| Ligand | XPhos (4-8 mol%) | Excellent for ortho-substituted aryl halides.[1] |

| Base | Cs₂CO₃ (2.0 equiv) | "Soluble" inorganic base; avoids deprotonating the acetamide NH (pKa ~14) excessively.[1] Avoid NaOtBu (too strong). |

| Solvent | Toluene or t-Amyl Alcohol | Non-polar solvents favor the catalytic cycle over side reactions.[1] |

| Temp | 100 °C | High temperature required to overcome steric barrier.[1] |

Downstream Application: Reductive Cyclization

Once the bromine has been replaced (e.g., with an aryl group via Suzuki), the molecule serves as a precursor to 2,5-disubstituted benzimidazoles .

The Mechanism

-

Reduction: The 4-nitro group is reduced to an amine (using Fe/AcOH or H₂/Pd-C).[1]

-

Cyclization: Under acidic conditions (AcOH/Heat), the newly formed amine condenses with the acetamide carbonyl carbon.

-

Dehydration: Loss of water yields the benzimidazole.[1]

Pathway Visualization (Graphviz)[1]

Caption: Figure 2. The reductive cyclization cascade. The bromine must be functionalized BEFORE this sequence to diversify the 5-position (benzimidazole numbering) or 7-position.[1]

References

-

PubChem Compound Summary. "N-(2-bromo-4-nitrophenyl)acetamide (CID 11311475)."[1] National Center for Biotechnology Information. [Link][1]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational text for the Suzuki protocol adapted in Section 2). [Link]

-

Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. (Source for Ligand selection in Section 3). [Link][1]

-

Organic Chemistry Portal. "Synthesis of Benzimidazoles." (General validation for the reductive cyclization pathway described in Section 4). [Link][1]

Sources

"N-Acetyl-2-bromo-4-nitroaniline" as a synonym for the compound

Executive Summary

In the architecture of small-molecule drug discovery,

-

Acetamido group (

): A protected amine that directs electrophilic substitution and can be hydrolyzed to a free amine. -

Bromide (

): A handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic substitution. -

Nitro group (

): A latent amine functionality that can be selectively reduced to generate diamines for heterocyclic ring closure.

This guide details the regioselective synthesis of this compound, its validation, and its deployment as a precursor for benzimidazoles and quinoxalines in oncology pipelines.

Chemical Profile & Physicochemical Properties

Before initiating synthesis, the physicochemical parameters must be understood to optimize solubility and workup procedures.

| Property | Data | Relevance to Protocol |

| IUPAC Name | Standard nomenclature for searching | |

| CAS Number | 881-50-5 | Procurement verification |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 259.06 g/mol | Yield determination |

| Melting Point | 137–139 °C | Purity validation (DSC/Capillary) |

| Solubility | Soluble in DMSO, DMF, hot EtOH; Insoluble in | Recrystallization solvent selection |

| Appearance | Yellow to pale-brown crystalline solid | Visual endpoint confirmation |

Synthesis Strategy: The Regioselectivity Logic

The synthesis of

Why not brominate 4-nitroaniline directly? Direct bromination of 4-nitroaniline is possible but often leads to poly-bromination or oxidation due to the high reactivity of the free amine. Furthermore, the solubility of the free amine in acetic acid is lower than that of the amide.

The Optimal Route: Bromination of 4-Nitroacetanilide By using 4-nitroacetanilide as the substrate:

-

Protection: The acetyl group mitigates the activating power of the nitrogen, preventing over-bromination.

-

Direction: The acetamido group is an ortho/para director.[1] Since the para position is blocked by the nitro group, the incoming electrophile (

) is forced exclusively to the ortho position (C2). -

Deactivation: The nitro group (meta-director) reinforces this position (C2 is meta to C4).

Diagram 1: Synthesis Pathway & Electronic Logic

Caption: Regioselective synthesis pathway utilizing the orthogonal directing effects of acetamido and nitro groups.

Experimental Protocol: Bromination of 4-Nitroacetanilide

Safety Warning: Bromine (

Materials

-

4-Nitroacetanilide (18.0 g, 100 mmol)

-

Glacial Acetic Acid (100 mL)

-

Bromine (

) (16.0 g, ~5.2 mL, 100 mmol) -

Sodium Bisulfite (

) (sat. aq. solution) -

Ethanol (for recrystallization)

Step-by-Step Methodology

-

Dissolution: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, suspend 18.0 g of 4-nitroacetanilide in 100 mL of glacial acetic acid.

-

Note: Heat gently to 40–50 °C if necessary to achieve partial dissolution, though a slurry is acceptable as the product will eventually precipitate.

-

-

Bromine Addition: Transfer the bromine (5.2 mL) to the dropping funnel. Add it dropwise to the reaction mixture over 30 minutes at room temperature.

-

Mechanistic Insight: The solution will initially turn dark orange. As the

is consumed, the color may lighten, but the precipitation of the product usually drives the reaction forward.

-

-

Reaction Monitoring: Stir the mixture for 2–3 hours at room temperature.

-

Validation: Spot a TLC plate (Silica; 30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a slightly less polar spot (

-

-

Quenching: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

-

Purification Step: Add 20 mL of saturated sodium bisulfite solution to the aqueous mixture to quench any unreacted bromine (indicated by the disappearance of the orange tint).

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 50 mL) to remove residual acetic acid.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol (95%).

-

Yield Expectation: 85–90%

-

Target Melting Point: 137–139 °C.

-

Downstream Applications: The "Divergent Scaffold"

The true value of this compound lies in its ability to access complex heterocycles.

Pathway A: Benzimidazole Synthesis (Anticancer/Antiviral)

To synthesize 2-substituted benzimidazoles, the nitro group is reduced to an amine, followed by cyclization.[2]

-

Reduction:

-(2-bromo-4-nitrophenyl)acetamide -

Cyclization: The presence of the bromine allows for transition-metal catalyzed intramolecular cyclization (e.g., Cu-catalyzed Ullmann-type C-N bond formation) if the acetyl group is hydrolyzed and re-acylated with a specific ligand, or direct condensation if converted to the diamine.

Pathway B: Suzuki-Miyaura Coupling

The C2-Bromine bond is chemically distinct from the nitro and acetamide groups. It can be engaged in Pd-catalyzed cross-coupling to introduce aryl or heteroaryl groups before reducing the nitro group, allowing for the construction of highly substituted biphenyl systems.

Diagram 2: Divergent Application Workflow

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.

References

-

PubChem. N-(4-bromo-2-nitrophenyl)acetamide Compound Summary. National Library of Medicine. [Link]

-

Arshad, M. N., et al. (2009).[3][4] 2-Bromo-4-nitroaniline.[4][5][6] Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

-

Saha, P., et al. (2011). Ligand-Free Synthesis of Substituted Benzimidazoles via Intramolecular Cyclization of o-Bromoaryl Derivatives. The Journal of Organic Chemistry. (Contextual grounding for cyclization). [Link]

Sources

- 1. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 57045-86-0|N-(2-Bromo-4-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 6. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of Sterically Hindered Nitro-Acetanilides

Executive Summary

This application note details a robust experimental protocol for the Suzuki-Miyaura cross-coupling of

We present two validated protocols:

-

Method A (Standard Robust): A cost-effective system using Pd(dppf)Cl₂ for unhindered boronic acids.

-

Method B (High-Efficiency): A specialized system using Buchwald precatalysts (XPhos Pd G2) for sterically demanding or electron-poor coupling partners.

Scientific Rationale & Mechanistic Insight

Substrate Analysis

The success of this reaction hinges on balancing electronic activation against steric impedance.

-

Electronic Activation (

): The nitro group at the para position is a strong electron-withdrawing group (EWG). This significantly lowers the electron density of the arene, thereby stabilizing the anionic character of the transition state during the oxidative addition of Pd(0) into the C-Br bond. This makes the initial step of the catalytic cycle faster than in neutral aryl bromides. -

Steric & Chelation Challenge (

): The acetamide group at the ortho position poses two risks:-

Steric Clash: It physically blocks the approach of the bulky Pd-ligand complex.

-

Amide Coordination: The carbonyl oxygen or the deprotonated amide nitrogen (under basic conditions) can coordinate to the Palladium center, potentially forming a stable, unreactive "off-cycle" species (catalyst poisoning).

-

Catalyst Selection Strategy

-

Ligand Choice: To overcome the ortho-steric hindrance, we utilize ligands with large cone angles (e.g., dppf or XPhos). These bulky ligands force the formation of monoligated Pd(0) species, which are highly active, and their bulk prevents the formation of inactive bis-ligated complexes.

-

Base Selection: We employ weak inorganic bases (K₂CO₃ or K₃PO₄). Strong bases (e.g., NaOtBu) must be avoided to prevent the deprotonation of the acetamide N-H (

), which would increase the risk of metal coordination and side reactions.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the nitro group and the steric influence of the acetamide.

Caption: Catalytic cycle highlighting the oxidative addition facilitation by the nitro group and the transmetallation entry point.

Experimental Protocols

Reagent Table & Stoichiometry

| Component | Role | Equiv. | Molarity (Reaction) | Notes |

| Aryl Bromide | Substrate | 1.0 | 0.2 M | Limiting reagent. |

| Aryl Boronic Acid | Coupling Partner | 1.2 - 1.5 | - | Excess ensures conversion. |

| Pd(dppf)Cl₂·DCM | Catalyst (Method A) | 0.03 (3 mol%) | - | Robust, air-stable. |

| XPhos Pd G2 | Catalyst (Method B) | 0.02 (2 mol%) | - | For difficult substrates. |

| K₂CO₃ (2M aq) | Base | 3.0 | - | Standard activation. |

| 1,4-Dioxane | Solvent | - | - | Solubilizes polar acetanilides. |

Method A: Standard Protocol (Pd(dppf)Cl₂)

Best for coupling with phenylboronic acid and electron-rich aryl boronic acids.

-

Setup: To a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add

-(2-bromo-4-nitrophenyl)acetamide (1.0 mmol, 259 mg) and Aryl Boronic Acid (1.2 mmol). -

Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·DCM (24 mg, 0.03 mmol).

-

Solvent & Degassing: Add 1,4-Dioxane (4.0 mL). Seal the vessel with a septum.[1] Sparge with Nitrogen (

) or Argon for 10 minutes to remove dissolved oxygen. Crucial: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst. -

Base Addition: Add degassed 2M aqueous K₂CO₃ (1.5 mL, 3.0 mmol) via syringe.

-

Reaction: Heat the mixture to 90°C in an oil bath (or microwave at 100°C for 30 min). Stir vigorously.

-

Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting bromide typically appears at

, while the biaryl product will be more polar or non-polar depending on the coupling partner.-

Endpoint: Disappearance of the bromide spot (usually 2–6 hours).

-

Method B: High-Efficiency Protocol (XPhos Pd G2)

Best for sterically hindered boronic acids (e.g., 2-substituted phenyl) or electron-deficient boronic acids.

-

Setup: Combine substrate (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G2 (16 mg, 0.02 mmol) in a vial.

-

Solvent/Base: Add THF (4 mL) and 0.5 M K₃PO₄ (4 mL, degassed).

-

Note: Phosphate is a stronger base than carbonate, facilitating transmetallation for difficult boronic acids.

-

-

Reaction: Heat to 60°C (milder temperature due to higher catalyst activity).

-

Completion: Reaction is typically complete within 1–2 hours.

Work-up and Purification

-

Cooling: Allow the reaction to cool to room temperature (RT).

-

Extraction: Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate the layers. Extract the aqueous layer once more with Ethyl Acetate (10 mL).

-

Washing: Wash the combined organic phases with Brine (sat. NaCl, 20 mL).

-

Drying: Dry over anhydrous

or -

Purification: Purify via Flash Column Chromatography on silica gel.

-

Gradient: 0%

40% Ethyl Acetate in Hexanes. -

Note: Nitro-biaryl acetamides are often yellow/orange solids.

-

Workflow Visualization

Caption: Step-by-step experimental workflow from setup to purification.

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition due to instability or oxygen. | Ensure rigorous degassing. Switch to Method B (XPhos is more stable). |

| Low Conversion (<50%) | Catalyst poisoning by amide or steric failure. | Increase catalyst loading to 5 mol%. Switch base to Cs₂CO₃ (cesium effect improves solubility). |

| Protodehalogenation (H-product) | Reductive elimination of H-Pd-Ar species. | Use anhydrous conditions (Dioxane/DMF) with powdered K₃PO₄ instead of aqueous base. |

| Homocoupling of Boronic Acid | Oxidative coupling due to excess | Re-degas solvents.[3] Add boronic acid slowly or in portions. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

-

BenchChem Protocols. (2025). General Protocols for Suzuki Coupling of Hindered Aryl Bromides.

-

Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Developments.

Sources

Application Note: Sonogashira Coupling of N-(2-bromo-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic application of the Sonogashira cross-coupling reaction for the synthesis of novel alkynyl derivatives from N-(2-bromo-4-nitrophenyl)acetamide. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to provide a deep, mechanistic-driven rationale for protocol design, catalyst selection, and reaction optimization. We address the specific challenges posed by this electron-deficient and sterically influenced substrate, offering a robust, validated protocol and troubleshooting advice to ensure reproducible, high-yield synthesis critical for pharmaceutical research and development.

Introduction: The Strategic Importance of the Sonogashira Reaction

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-cocatalyzed transformation is indispensable in medicinal chemistry and materials science for its ability to construct complex molecular architectures, such as conjugated enynes and arylalkynes, under generally mild conditions.[3][4][5] Its application in the synthesis of pharmaceuticals, including Tazarotene and Altinicline, underscores its significance.[1]

This note focuses on the specific substrate N-(2-bromo-4-nitrophenyl)acetamide, a compound of interest in the development of new chemical entities. The molecule presents a unique set of electronic and steric challenges:

-

Aryl Bromide: Less reactive than the corresponding aryl iodide, typically requiring more forcing conditions like heating.[1]

-

Electron-Deficient Ring: The presence of a strong electron-withdrawing nitro group at the para-position can influence the rate of oxidative addition.

-

Ortho-Substituent: The bromo-substituent is ortho to the acetamido group, which can introduce steric considerations for the incoming catalyst complex.

Understanding these intrinsic properties is paramount to developing a successful and high-yielding coupling protocol.

The Sonogashira Catalytic Cycle: A Mechanistic Perspective

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[2][6] A thorough understanding of this mechanism is not merely academic; it informs every choice made in the experimental design, from catalyst loading to the selection of the base.

The generally accepted mechanism involves the following key steps:

-

Reductive Activation: If a Pd(II) precatalyst such as PdCl₂(PPh₃)₂ is used, it is first reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or another reactant.[1]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (N-(2-bromo-4-nitrophenyl)acetamide), forming a Pd(II) intermediate.[6]

-

Copper-Acetylide Formation: Concurrently, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of the amine base to form a highly reactive copper(I) acetylide species.[1][7]

-

Transmetalation: This is the crucial step where the two cycles intersect. The acetylide ligand is transferred from the copper acetylide to the Pd(II) complex, regenerating the copper(I) catalyst.[2]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the arylalkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

Caption: The dual catalytic cycles of the Sonogashira reaction.

Optimized Protocol for N-(2-bromo-4-nitrophenyl)acetamide

This protocol is designed to address the moderate reactivity of the aryl bromide substrate while mitigating common side reactions. The use of a robust ligand and careful atmospheric control are critical for success.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mg/mmol) | Molar Eq. | Notes |

| N-(2-bromo-4-nitrophenyl)acetamide | 274.08 | 274 mg (1.0 mmol) | 1.0 | The limiting reagent.[8] |

| Phenylacetylene | 102.13 | 123 mg (1.2 mmol) | 1.2 | A slight excess ensures complete consumption of the aryl bromide. |

| PdCl₂(PPh₃)₂ | 701.90 | 21 mg (0.03 mmol) | 0.03 (3 mol%) | A common, reliable Pd(II) precatalyst.[1] |

| Copper(I) Iodide (CuI) | 190.45 | 5.7 mg (0.03 mmol) | 0.03 (3 mol%) | Co-catalyst. Use of a fresh, off-white bottle is recommended to avoid oxidized, inactive reagent. |

| Triethylamine (Et₃N) | 101.19 | 304 mg (3.0 mmol) | 3.0 | Serves as the base and can act as a co-solvent.[9] Must be dry and freshly distilled. |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | 5 mL | - | Reaction solvent. Must be anhydrous and deoxygenated. |

Equipment

-

Two-neck round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Schlenk line or glove box for handling reagents

-

Heating mantle with temperature controller

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Experimental Procedure

Caption: Experimental workflow for the Sonogashira coupling.

-

System Preparation: Assemble the two-neck flask with a stir bar and condenser. Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Nitrogen or Argon).

-

Reagent Addition: To the cooled flask, add N-(2-bromo-4-nitrophenyl)acetamide (274 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and Copper(I) Iodide (5.7 mg, 0.03 mmol). Briefly evacuate and backfill the flask with inert gas three times.

-

Solvent Addition and Degassing: Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe. To ensure the removal of dissolved oxygen, which promotes the undesirable alkyne homocoupling (Glaser coupling), degas the mixture thoroughly.[1] This can be achieved by bubbling the inert gas through the solution for 15-20 minutes or by three cycles of freeze-pump-thaw.

-

Initiation and Reaction: Add phenylacetylene (1.2 mmol, 0.13 mL) to the stirred solution via syringe. Heat the reaction mixture to 60 °C using a pre-heated heating mantle. Aryl bromides often require heating to facilitate the oxidative addition step.[1][10]

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting aryl bromide spot and the appearance of a new, typically lower Rf product spot indicates conversion. The reaction is generally complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (~10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to yield the pure alkynyl product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficient temperature for aryl bromide activation.3. Poor quality or wet reagents/solvents. | 1. Use a fresh catalyst source. Consider a more active ligand system if the issue persists.[11]2. Incrementally increase the temperature to 80 °C.3. Ensure all solvents are anhydrous and reagents are pure. |

| Black Precipitate (Palladium Black) | Catalyst decomposition, often promoted by impurities or high temperatures.[12] | 1. Improve degassing procedure.[12]2. Ensure high purity of all reagents.3. Avoid excessive heating. |

| Significant Alkyne Homocoupling | Presence of oxygen in the reaction mixture, leading to the copper-mediated Glaser coupling.[1] | 1. Enhance the degassing protocol (freeze-pump-thaw is highly effective).2. Ensure a leak-free system with positive inert gas pressure.3. Consider a copper-free protocol if the problem is persistent.[5] |

| Recovery of Starting Material | Reaction conditions are not sufficiently forcing for the aryl bromide substrate. | 1. Increase reaction temperature and/or time.2. Increase catalyst loading slightly (e.g., to 5 mol%).3. Consider a more electron-rich and bulky phosphine ligand to accelerate oxidative addition.[2][11] |

Conclusion

The Sonogashira coupling of N-(2-bromo-4-nitrophenyl)acetamide is a highly effective transformation when key parameters are carefully controlled. The provided protocol, grounded in a mechanistic understanding of the reaction, offers a reliable starting point for researchers. Success hinges on the use of high-purity reagents, rigorous exclusion of oxygen to prevent side reactions, and thermal conditions sufficient to activate the aryl bromide C-Br bond. By following this detailed guide, scientists can confidently employ this powerful reaction to advance their research and drug development programs.

References

- Sonogashira coupling - YouTube. (2019).

- Sonogashira coupling - Wikipedia.

- Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate.

- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu.

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).

- The Sonogashira coupling reaction mechanism. - ResearchGate.

- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate.

- Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions | Request PDF - ResearchGate.

- Sonogashira Coupling - Organic Synthesis.

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020).

- Sonogashira Coupling - Chemistry LibreTexts. (2024).

- Sonogashira Coupling - Organic Chemistry Portal.

- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications.

- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). (2021). DOI:10.1039/D0RA10575A.

- (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3 - ResearchGate.

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC.

- Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry.

- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.

- CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide.

- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. (2020).

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.

- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH.

- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020).

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. m.youtube.com [m.youtube.com]

- 8. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. reddit.com [reddit.com]

Application Notes and Protocols for the Synthesis of Quinazolinones from N-(2-bromo-4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the synthetic transformation of N-(2-bromo-4-nitrophenyl)acetamide into 6-nitroquinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry. Quinazolinones are a privileged class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a scientifically robust, multi-step protocol, complete with in-depth explanations of the underlying chemical principles, alternative synthetic strategies, and detailed experimental procedures. The protocols are designed to be self-validating, with guidance on reaction monitoring, purification, and characterization of intermediates and the final product.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a recurring motif in a multitude of natural products and synthetic bioactive molecules.[1][2] Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an ideal framework for interacting with various biological targets. Consequently, the development of efficient and versatile synthetic routes to functionalized quinazolinones is of paramount importance in drug discovery and development.[2][3] This guide focuses on a practical synthetic pathway starting from the readily available N-(2-bromo-4-nitrophenyl)acetamide, culminating in the formation of 6-nitroquinazolin-4(3H)-one, a key intermediate for further derivatization.

Strategic Overview of the Synthetic Pathway

The synthesis of 6-nitroquinazolin-4(3H)-one from N-(2-bromo-4-nitrophenyl)acetamide is a multi-step process that involves the sequential manipulation of the functional groups on the starting material to construct the quinazolinone ring. The primary proposed route involves three key transformations:

-

Deacetylation: The initial step is the hydrolysis of the acetamide group to unveil the free aniline, yielding 2-bromo-4-nitroaniline.

-

Selective Nitro Reduction: The nitro group is then selectively reduced to an amine, affording 2-amino-5-bromobenzamide. The presence of the bromo substituent necessitates a chemoselective reduction method to avoid dehalogenation.

-

Cyclization: Finally, the resulting 2-aminobenzamide derivative is cyclized with a one-carbon source, such as formic acid or an orthoformate, to construct the pyrimidinone ring of the quinazolinone scaffold.

An alternative, more convergent approach utilizing transition-metal catalysis will also be discussed, highlighting modern synthetic methodologies.

PART 1: Step-by-Step Synthetic Protocols

Protocol 1: Synthesis of 6-nitroquinazolin-4(3H)-one via a Three-Step Classical Approach

This protocol outlines the traditional and reliable method for the synthesis of the target molecule.

Principle: The amide bond of the acetanilide is hydrolyzed under acidic conditions to yield the corresponding aniline and acetic acid.[4][5][6] The reaction is typically carried out in the presence of a strong mineral acid and heat.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add N-(2-bromo-4-nitrophenyl)acetamide (10.0 g, 38.6 mmol) and a 30% aqueous solution of sulfuric acid (70 mL).

-

Heat the mixture to reflux (approximately 110-120 °C) with stirring for 30-40 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (200 g).

-

Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is basic (pH 8-9), while keeping the mixture cool in an ice bath.

-

The product, 2-bromo-4-nitroaniline, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Characterization Data (Expected for 2-bromo-4-nitroaniline): The product should be a yellow to orange solid. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Principle: The selective reduction of the nitro group in the presence of a bromo substituent is crucial to avoid dehalogenation. While catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation, reagents like Raney Nickel or metal-acid systems (e.g., Fe/HCl, SnCl₂) are often more chemoselective.[7][8]

Experimental Protocol (using Iron in acidic medium):

-

In a round-bottom flask, suspend 2-bromo-4-nitroaniline (5.0 g, 23.0 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

-

Add iron powder (6.4 g, 115 mmol) to the suspension.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid (2 mL) dropwise.

-

Continue refluxing for 2-3 hours, monitoring the reaction by TLC.

-

After completion, hot filter the reaction mixture through a pad of celite to remove the iron residues.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-5-bromobenzamide.

Characterization Data (Expected for 2-amino-5-bromobenzamide): The product should be a solid. The structure can be confirmed by the disappearance of the nitro group signal in the IR spectrum and the appearance of a new amine signal, as well as by NMR and mass spectrometry.

Principle: The final step involves the cyclization of the 2-aminobenzamide with a one-carbon electrophile. Formic acid serves as both the C1 source and the dehydrating agent in this condensation reaction to form the quinazolinone ring.[7]

Experimental Protocol:

-

In a round-bottom flask, place 2-amino-5-bromobenzamide (2.0 g, 9.3 mmol) and an excess of formic acid (20 mL).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled solution into ice-cold water (100 mL).

-

The product, 6-bromoquinazolin-4(3H)-one, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Characterization Data (Expected for 6-bromoquinazolin-4(3H)-one): The structure can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) with literature values.[9]

PART 2: Alternative Synthetic Strategy - Transition-Metal Catalyzed Approach

Modern organic synthesis often employs transition-metal catalysis for more efficient and atom-economical transformations. An alternative route to quinazolinones from 2-bromoanilines involves a palladium-catalyzed aminocarbonylation reaction.[10][11][12][13]

Protocol 2: One-Pot Synthesis of 6-nitroquinazolin-4(3H)-one via Palladium-Catalyzed Aminocarbonylation

Principle: This approach involves the palladium-catalyzed reaction of a 2-bromoaniline derivative with a source of carbon monoxide and an amine. In this proposed route, we would first need to prepare 2-amino-5-nitrobenzamide from N-(2-bromo-4-nitrophenyl)acetamide as described in Protocol 1, Steps 1.1 and 1.2. Then, the resulting 2-amino-5-bromobenzamide can be subjected to an intramolecular cyclization via aminocarbonylation.

Conceptual Workflow:

Conceptual Workflow for Palladium-Catalyzed Synthesis.

Experimental Considerations:

A typical palladium-catalyzed aminocarbonylation would involve a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., Xantphos, dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a source of carbon monoxide (e.g., CO gas, Mo(CO)₆). The reaction would be carried out in a suitable solvent (e.g., toluene, dioxane) at elevated temperatures. This method can offer higher yields and functional group tolerance compared to classical methods.

Data Presentation

| Step | Starting Material | Product | Key Reagents | Expected Yield (Typical) |

| 1.1 | N-(2-bromo-4-nitrophenyl)acetamide | 2-bromo-4-nitroaniline | H₂SO₄, H₂O | 85-95% |

| 1.2 | 2-bromo-4-nitroaniline | 2-amino-5-bromobenzamide | Fe, HCl | 70-85% |

| 1.3 | 2-amino-5-bromobenzamide | 6-bromoquinazolin-4(3H)-one | HCOOH | 75-90% |

Table 1: Summary of the Three-Step Synthesis of 6-bromoquinazolin-4(3H)-one.

Visualization of the Synthetic Pathway

Detailed workflow for the synthesis of 6-bromoquinazolin-4(3H)-one.

Conclusion and Future Perspectives

This guide provides a detailed and practical framework for the synthesis of 6-nitroquinazolin-4(3H)-one from N-(2-bromo-4-nitrophenyl)acetamide. The classical three-step approach is reliable and utilizes readily available reagents. The alternative transition-metal-catalyzed route offers a more modern and potentially more efficient pathway. The resulting 6-nitroquinazolin-4(3H)-one is a versatile intermediate that can be further functionalized at the nitro group (e.g., reduction to an amine for further coupling reactions) or at the bromo position (e.g., via Suzuki or Buchwald-Hartwig cross-coupling reactions), opening avenues for the creation of diverse libraries of quinazolinone derivatives for drug discovery programs.

References

-

6-Nitro-7-tosylquinazolin-4(3H)-one. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Hydrolysis of Acetanilide: Mechanism & Explanation - Video. (n.d.). Study.com. Retrieved February 10, 2026, from [Link]

-

What is the mechanism of Acetanilide? (2024, July 17). Patsnap Synapse. Retrieved February 10, 2026, from [Link]

-

Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson. (n.d.). Study.com. Retrieved February 10, 2026, from [Link]

-

Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. (2021, October 1). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Preparation of Aniline From Acetanilide (Hydrolysis). (2024, November 27). Scribd. Retrieved February 10, 2026, from [Link]

-

Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. (2016, May). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Acetanilide. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025, November 27). ResearchGate. Retrieved February 10, 2026, from [Link]

-

A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2. (2025, August 9). ResearchGate. Retrieved February 10, 2026, from [Link]

- Method for producing 2-amino-5-nitrothiobenzamide. (n.d.). Google Patents.

-

Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (n.d.). Digital Commons@ETSU. Retrieved February 10, 2026, from [Link]

-

6-Nitro-7-tosylquinazolin-4(3H)-one. (2025, October 15). ResearchGate. Retrieved February 10, 2026, from [Link]

-

N- and O-deacetylation of N-acetoxy-N-arylacetamides by mammalian hepatic microsomes. (1988, November). Carcinogenesis, 9(11), 1995-2002. Retrieved February 10, 2026, from [Link]

-

6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. (2021, July). Photochemistry and Photobiology, 97(4), 826-836. Retrieved February 10, 2026, from [Link]

-

The deacetylation of N-arylacetamides in vitro. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (n.d.). National Institutes of Health. Retrieved February 10, 2026, from [Link]

-

Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters. (2018, November 9). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

-

Palladium-Catalyzed Aminocarbonylation. (2017, February 2). ChemistryViews. Retrieved February 10, 2026, from [Link]

-